(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N6OS/c23-17-5-6-19(24)15(8-17)9-18-11-27-22(32-18)29-21(31)16(10-25)7-14-3-1-2-4-20(14)30-13-26-12-28-30/h1-8,11-13H,9H2,(H,27,29,31)/b16-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEOBSSTPRZDRO-APSNUPSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A triazole moiety
- A cyano group
- Aromatic systems which enhance its bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Properties :
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against colon carcinoma cells .
- Structure modifications in similar thiazole derivatives have been linked to enhanced anticancer activity, suggesting that the thiazole moiety is crucial for its efficacy .
- Antimicrobial Activity :
- Antitubercular Effects :
Case Study 1: Anticancer Activity
A study focused on a series of thiazole-containing compounds demonstrated that modifications at specific positions significantly impacted their anticancer activity. For example, the presence of electron-donating groups at certain positions on the phenyl ring enhanced cytotoxicity against A549 lung adenocarcinoma cells. The most potent compound from this series exhibited an IC50 value of 0.5 µM .
Case Study 2: Antimicrobial Efficacy
In another study, a derivative of the compound was tested against a panel of bacterial strains. It exhibited notable activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various pathogens, indicating its potential as a broad-spectrum antimicrobial agent .
Structure-Activity Relationships (SAR)
The biological activity of (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial activity |
| Cyano Group | Enhances overall potency and stability |
| Substituents on Aromatic Rings | Modifications can lead to increased selectivity and reduced toxicity |
Scientific Research Applications
Antifungal and Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antifungal and antimicrobial activities. For instance, derivatives of thiazoles have been documented to inhibit various pathogens such as Pyricularia oryzae and Rhizoctonia solani, which are responsible for crop diseases . The presence of the triazole ring in (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide suggests potential applications in treating fungal infections.
Anticancer Activity
The compound's structure also positions it as a candidate for anticancer research. Studies have shown that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, triazole-containing compounds have been evaluated for their ability to inhibit tumor growth in preclinical models . The specific interactions of (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide with cancer-related targets merit further investigation.
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal properties of similar thiazole derivatives, researchers found that compounds with a structural similarity to (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide displayed significant inhibition against Botrytis cinerea, a common plant pathogen. The study utilized bioassays to determine the minimum inhibitory concentrations (MICs), providing quantitative data on the compound's efficacy .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound A | 10 | Botrytis cinerea |
| Compound B | 15 | Rhizoctonia solani |
| (Z)-2-cyano-N-[5... | 12 | Pyricularia oryzae |
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of triazole derivatives demonstrated that compounds similar to (Z)-2-cyano-N-[5... exhibited selective toxicity towards breast cancer cell lines. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis. In vitro assays revealed IC50 values indicating effective concentration ranges for therapeutic applications .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 20 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 25 | Cell Cycle Arrest |
| A549 (Lung Cancer) | 30 | Inhibition of Proliferation |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs and their distinguishing features are summarized below:
*Molecular weights estimated using atomic mass units.
Physicochemical and Functional Properties
- Sulfur-containing analogs (e.g., oxadiazole-propanamides in ) exhibit moderate solubility in polar aprotic solvents like DMF .
- Electron Effects: Electron-withdrawing groups (cyano, dichlorophenyl) stabilize the enamide’s α,β-unsaturated system, increasing electrophilicity and reactivity toward nucleophiles. Thiophene’s electron-rich nature in the analog may alter redox properties compared to the triazole-phenyl group .
Q & A
Q. What are the established synthetic routes for (Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including condensation of thiazole and triazole precursors, followed by cyano-enamide formation. Key parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and catalysts like K₂CO₃ for deprotonation. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying aromatic proton environments and cyano/amide groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical validation .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
Purity is quantified using HPLC with UV detection (λ = 254 nm for aromatic systems). Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by LC-MS to detect decomposition products. Long-term storage recommendations include inert atmospheres and desiccated environments at –20°C .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cycloaddition reactions?
The α,β-unsaturated enamide moiety facilitates Michael additions, while the cyano group participates in [2+2] cycloadditions. Density Functional Theory (DFT) calculations can model transition states, and kinetic studies (e.g., variable-temperature NMR) reveal activation barriers. Solvent polarity and steric effects from the dichlorophenyl group significantly influence regioselectivity .
Q. How can structural modifications enhance the compound’s pharmacological profile without compromising synthetic feasibility?
Rational design involves:
- Bioisosteric replacement : Swapping the triazole with tetrazole to improve metabolic stability.
- Substituent tuning : Introducing electron-withdrawing groups on the phenyl ring to modulate electron density and binding affinity.
- Prodrug strategies : Adding hydrolyzable esters to the amide group for enhanced bioavailability. Computational tools like molecular docking (AutoDock Vina) and ADMET prediction (SwissADME) guide prioritization of derivatives .
Q. What experimental and computational approaches resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) improve reproducibility. Molecular dynamics simulations (AMBER/GROMACS) can reconcile divergent results by modeling protein-ligand interactions under physiological conditions .
Q. How is SHELX software utilized in crystallographic refinement for this compound, and what challenges arise?
SHELXL refines crystal structures by optimizing atomic displacement parameters and resolving disorder in flexible substituents (e.g., dichlorophenyl groups). Challenges include handling twinning in monoclinic systems and refining hydrogen atoms in low-resolution data (<1.0 Å). Multi-solution approaches (SHELXD) improve phase determination for non-centrosymmetric space groups .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to statistically model reaction parameters (e.g., temperature, solvent ratio) for maximal yield .
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare crystallographic data with Cambridge Structural Database entries .
- Biological Assays : Pair in vitro screens with zebrafish toxicity models to prioritize hits with favorable therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
